1,1'-Bis(dicyclohexylphosphino)ferrocene (CAS 146960-90-9): A Comprehensive Technical Guide for Advanced Catalysis
1,1'-Bis(dicyclohexylphosphino)ferrocene (CAS 146960-90-9): A Comprehensive Technical Guide for Advanced Catalysis
Executive Summary
In the landscape of transition-metal-catalyzed cross-coupling, the selection of the optimal phosphine ligand is the single most critical variable dictating reaction efficiency, substrate scope, and catalyst longevity. 1,1'-Bis(dicyclohexylphosphino)ferrocene (DCyPFc) , identified by CAS 146960-90-9, has emerged as a structurally privileged bidentate ligand[1].
While its phenyl-substituted analog, dppf, is ubiquitous as a benchmark ligand, DCyPFc offers a highly differentiated electronic and steric profile. By replacing the phenyl rings with dicyclohexyl groups, the ligand becomes significantly more electron-rich and sterically demanding. As an application scientist, I frequently leverage DCyPFc in workflows involving notoriously unreactive electrophiles—such as aryl chlorides and aryl carbonates—where standard ligands fail to overcome the activation energy barrier of the oxidative addition step[2].
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for deploying DCyPFc in modern drug discovery and fine chemical synthesis.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of DCyPFc is essential for proper handling and for predicting its behavior in solution.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of DCyPFc[1][3]:
| Property | Specification / Value |
| Chemical Name | 1,1'-Bis(dicyclohexylphosphino)ferrocene |
| Common Abbreviations | DCyPFc, DCPF |
| CAS Number | 146960-90-9 |
| Molecular Formula | C₃₄H₅₂FeP₂ |
| Molecular Weight | 578.57 g/mol |
| Appearance | Orange to yellow solid/powder |
| Melting Point | 134 – 138 °C |
| Typical Purity | ≥ 97% (NMR/HPLC) |
| Storage Conditions | Inert atmosphere (Ar/N₂), 2-8°C |
| GHS Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
Structural Causality in Catalysis
The catalytic superiority of DCyPFc in specific cross-coupling paradigms is not accidental; it is a direct consequence of its molecular architecture:
-
Electron Density (The Thermodynamic Driver): The dicyclohexylphosphine moieties are highly electron-donating compared to diarylphosphines. This increased electron density is transferred to the metal center (e.g., Ni or Pd), rendering the metal highly nucleophilic. This directly accelerates the oxidative addition of inert carbon-heteroatom bonds[2].
-
Steric Bulk (The Kinetic Driver): The bulky cyclohexyl rings create a sterically crowded coordination sphere around the metal. Once the transmetalation step occurs, this steric pressure forces the two coupling partners into close proximity, drastically accelerating the reductive elimination step and preventing off-cycle catalyst trapping[4].
-
Ferrocene Backbone (The Stabilizer): The metallocene backbone provides a wide natural bite angle and structural flexibility, allowing the ligand to stabilize both low-valent M(0) and high-valent M(II) intermediates without dissociating from the metal[5].
Mechanistic Paradigms in Cross-Coupling
DCyPFc is highly versatile, but it truly excels in Nickel- and Palladium-catalyzed C-C and C-N bond formations.
Suzuki-Miyaura Coupling of Aryl Carbonates
Aryl carbonates are desirable electrophiles due to their stability and ease of synthesis from phenols. However, they are highly resistant to oxidative addition. Research has demonstrated that the precatalyst (DCyPFc)Ni(2-ethylphenyl)(Br) outperforms standard (dppf)Ni systems. The causality lies in the prevention of off-cycle Ni(I) species formation; the electron-rich DCyPFc ligand stabilizes the Ni(0)/Ni(II) cycle, allowing for efficient coupling of these deactivated substrates[2].
Buchwald-Hartwig Amination
In C-N cross-coupling, DCyPFc-ligated palladium complexes prevent the undesired β-hydride elimination of the amine partner. The steric bulk of the ligand ensures that reductive elimination outpaces decomposition pathways, enabling the synthesis of complex oxindoles and substituted anilines[1].
Fig 1: Generalized DCyPFc-mediated cross-coupling catalytic cycle.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for a Nickel-catalyzed Suzuki-Miyaura cross-coupling using a DCyPFc precatalyst.
Rationale for Protocol Design
-
Inert Atmosphere: Free phosphines and low-valent metal complexes are highly susceptible to oxidation. Glovebox techniques are non-negotiable[6].
-
Internal Standard: The inclusion of dodecane allows for absolute quantification of the reaction yield via GC-FID, creating a self-validating data point independent of isolation losses[4].
Fig 2: Standard inert-atmosphere workflow for DCyPFc catalytic evaluation.
Step-by-Step Methodology
Reagents Required:
-
Aryl electrophile (e.g., aryl carbonate or chloride) (0.5 mmol)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
Base: K₃PO₄ (1.5 mmol, 3.0 equiv)
-
Precatalyst: (DCyPFc)Ni(o-tolyl)(Cl) (0.025 mmol, 5 mol%)
-
Internal Standard: Dodecane (0.5 mmol)
-
Solvent: Anhydrous, degassed THF (2.0 mL)
Procedure:
-
Preparation (Glovebox): Transfer all solid reagents (aryl electrophile if solid, arylboronic acid, K₃PO₄, and the DCyPFc-Ni precatalyst) into an oven-dried 8 mL reaction vial equipped with a PTFE-lined stir bar.
-
Solvent Addition: Add 2.0 mL of anhydrous, degassed THF to the vial. Note: THF must be sparged with Argon for at least 30 minutes prior to use to prevent catalyst poisoning.
-
Internal Standard Addition: Add precisely 0.5 mmol of dodecane to the mixture. This will serve as the internal standard for self-validating GC analysis.
-
Sealing and Heating: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum block at 60 °C. Stir vigorously (800 rpm) for 12 hours.
-
Quenching: Remove the vial from the heat block and allow it to cool to room temperature. Carefully open the vial and quench the reaction by adding 2 mL of ethyl acetate and 2 mL of deionized water.
-
Analysis: Extract the organic layer, filter it through a short pad of silica gel (to remove metal particulates), and analyze via GC-FID. Calculate the yield based on the ratio of the product peak area to the dodecane internal standard peak area.
Safety, Handling, and Storage
As with all specialized organophosphorus compounds, DCyPFc requires strict adherence to safety protocols[3]:
-
Toxicity & Irritation: DCyPFc is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).
-
PPE: Always handle within a fume hood or glovebox wearing nitrile gloves, safety goggles, and a lab coat. If handled outside a controlled environment, an N95 dust mask is recommended.
-
Storage: To prevent oxidation of the phosphine centers (which renders the ligand catalytically inactive), store the powder under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Ensure the container is tightly sealed and protected from light[7].
References
-
1,1'-Bis(dicyclohexylphosphino)ferrocene CAS 146960-90-9 - Watson International. Watson International.[Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. National Institutes of Health (PMC).[Link]
-
Bis(dialkylphosphino)ferrocene-Ligated Nickel(II) Precatalysts for Suzuki–Miyaura Reactions of Aryl Carbonates. National Institutes of Health (PMC).[Link]
Sources
- 1. 1,1'-BIS(DICYCLOHEXYLPHOSPHINO)FERROCENE | 146960-90-9 [chemicalbook.com]
- 2. Bis(dialkylphosphino)ferrocene-Ligated Nickel(II) Precatalysts for Suzuki–Miyaura Reactions of Aryl Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1 -Bis(dicyclohexylphosphino)ferrocene 97 146960-90-9 [sigmaaldrich.com]
- 4. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leapchem.com [leapchem.com]
- 6. CAS 917511-90-1: Dichloro [1,1'-bis(dicyclohexylphosphino)… [cymitquimica.com]
- 7. watson-int.com [watson-int.com]
